molecular formula C42H33N3O2 B3179218 Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine CAS No. 959427-23-7

Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine

Cat. No. B3179218
CAS RN: 959427-23-7
M. Wt: 611.7 g/mol
InChI Key: RCEHTJHLGNWFOJ-YKKXUYLKSA-N
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Description

Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine, otherwise known as BDPPA, is an organic compound with a wide variety of applications in scientific research. It is an amine derivative of 4,5-diphenyl-4,5-dihydrooxazol-2-yl, a heterocyclic compound with a 5-membered ring. BDPPA has been found to be useful in a variety of applications, including as a ligand for transition metal complexes, a reagent in organic synthesis, and a fluorescent material. BDPPA is also used to study the biological effects of its derivatives, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Bis[(2-chlorocarbonyl)phenyl] diselenide, a compound related to Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine, has been studied for its potential in creating new antimicrobial and antiviral diphenyl diselenides. These compounds exhibit high antimicrobial activity against Gram-positive bacteria and moderate activity against certain viruses (Giurg et al., 2017).

Applications in Organic Light-Emitting Diodes (OLEDs)

Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane, a compound structurally similar to Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine, has been utilized as an electron-transporting material in deep blue phosphorescent OLEDs. It contributes to high efficiency and stable color properties in these devices (Kwon et al., 2010).

Development of Polymer Materials

Novel poly(amide-ether)s bearing imidazole pendants, with molecular structures related to Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine, have been synthesized and studied for their physical and optical properties. These materials exhibit thermal stability and fluorescence emission, making them suitable for applications in advanced materials (Ghaemy et al., 2013).

Synthesis of Heterocyclic Compounds

Bis(4,5-diphenylimidazol-2-yl-phenyl)glycols, which are structurally akin to Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine, have been synthesized and shown potential for antimicrobial and antifungal activities. This highlights the compound's relevance in the development of new pharmaceutical agents (Goud et al., 2015).

Catalytic Applications

Compounds related to Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine have been used as catalysts in chemical reactions such as the dehydrative condensation between carboxylic acids and amines. This demonstrates the compound's potential in facilitating important organic transformations (Wang et al., 2018).

properties

IUPAC Name

2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H/t37-,38-,39-,40-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEHTJHLGNWFOJ-YKKXUYLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=N[C@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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